molecular formula C10H8ClF3O2 B13605319 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

Katalognummer: B13605319
Molekulargewicht: 252.62 g/mol
InChI-Schlüssel: IQTIAAMWRPIOTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a trifluoropropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with trifluoropropanone precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a trifluoropropanone derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives, such as amines or thiols.

Wissenschaftliche Forschungsanwendungen

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoropropanone moiety, which imparts distinct chemical properties, such as increased stability and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C10H8ClF3O2

Molekulargewicht

252.62 g/mol

IUPAC-Name

3-(5-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C10H8ClF3O2/c1-16-8-3-2-7(11)4-6(8)5-9(15)10(12,13)14/h2-4H,5H2,1H3

InChI-Schlüssel

IQTIAAMWRPIOTR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.